Paromamine trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

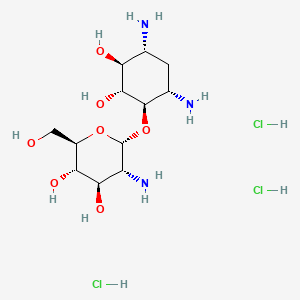

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBUYCLHSMNAGW-MHFNDSQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Paromamine Trihydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the chemical properties, structure, and mechanism of action of Paromamine trihydrochloride, a key aminoglycoside antibiotic. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive technical overview, including detailed experimental protocols, to facilitate further investigation and application of this compound.

Introduction: The Significance of Paromamine

Paromamine is a core structural component of the neomycin and paromomycin families of aminoglycoside antibiotics.[1] As a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, it represents a fundamental scaffold for understanding the structure-activity relationships of this important class of antibacterial agents.[2] The trihydrochloride salt form of paromamine enhances its aqueous solubility, making it suitable for various in vitro and in vivo experimental applications.[3] A thorough understanding of its chemical and biological properties is crucial for the development of novel antibiotics that can overcome the growing challenge of antimicrobial resistance.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research settings.

| Property | Value | Source(s) |

| CAS Number | 18685-97-7 | [3] |

| Molecular Formula | C₁₂H₂₅N₃O₇·3HCl | [3] |

| Molecular Weight | 432.72 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [3][4] |

| Melting Point | >250 °C (decomposes) | [5] |

Molecular Structure and Stereochemistry

Paromamine is an aminoglycoside composed of a 2-deoxystreptamine ring linked to a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl unit.[3] The precise stereochemistry of the molecule is critical for its biological activity. The IUPAC name for paromamine is (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxy-α-D-glucopyranoside.[2]

Caption: 2D structure of Paromamine highlighting its constituent rings.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of paromamine derivatives in D₂O typically shows a characteristic anomeric proton signal around δ 5.5-5.8 ppm as a doublet, confirming the α-glycosidic linkage.[6] The remaining sugar and deoxystreptamine protons appear as a complex multiplet in the region of δ 3.2-4.3 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum of paromamine derivatives in D₂O displays the anomeric carbon signal around δ 97-98 ppm.[6] Other carbon signals of the sugar and deoxystreptamine rings resonate in the range of δ 28-84 ppm.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of paromamine. The protonated molecule [M+H]⁺ would be expected, and fragmentation patterns would involve glycosidic bond cleavage.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show broad absorption bands corresponding to O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. C-H stretching vibrations would appear around 2800-3000 cm⁻¹, and C-O stretching bands in the 1000-1200 cm⁻¹ region. The presence of the hydrochloride salt would also be evident.

Mechanism of Action: Targeting the Bacterial Ribosome

Paromamine, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[3] Its primary target is the bacterial ribosome, specifically the 30S ribosomal subunit.[3]

Binding to the Ribosomal A-Site

The binding site of paromamine is located in the aminoacyl-tRNA (A-site) of the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[7][8] Paromamine binds to the major groove of the A-site RNA, in a pocket formed by non-canonical base pairs and a bulged nucleotide.[9][10]

Caption: Mechanism of action of Paromamine on the bacterial ribosome.

Induction of Conformational Changes and Disruption of Protein Synthesis

The binding of paromamine to the A-site induces a significant conformational change in the 16S rRNA.[7] Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions.[6][7] This conformational state mimics the structure of the A-site when a correct codon-anticodon pairing has occurred, thereby stabilizing the binding of near-cognate aminoacyl-tRNAs. This leads to two primary consequences:

-

mRNA Misreading: The ribosome incorporates incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[6][8]

-

Inhibition of Translocation: The movement of the ribosome along the mRNA is hindered, further disrupting protein synthesis.[7][8]

The accumulation of aberrant proteins ultimately leads to bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of antibiotics, including this compound.

Principle

A standardized suspension of the test bacterium is inoculated into a series of wells containing serial dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (CAMHB). Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that inhibits growth.

Materials

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test bacterial strain (e.g., Escherichia coli ATCC 25922 as a quality control strain)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Sterile tubes and pipettes

Step-by-Step Methodology

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve in sterile deionized water or an appropriate solvent to prepare a stock solution of a known high concentration (e.g., 1024 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Alternatively, use a spectrophotometer to adjust the culture to an optical density (OD) that corresponds to the desired cell density.

-

Dilute the adjusted bacterial suspension in sterile saline to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.

-

The final volume in each well will be approximately 110 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

The growth control well (well 11) should show distinct turbidity.

-

The sterility control well (well 12) should remain clear.

-

Caption: Workflow for MIC determination by broth microdilution.

Quality Control

It is imperative to include a quality control (QC) strain with a known MIC range for this compound in each batch of tests to ensure the accuracy and reproducibility of the results. Escherichia coli ATCC 25922 is a commonly used QC strain for antimicrobial susceptibility testing.[11][12] The obtained MIC for the QC strain should fall within the established acceptable range.

Conclusion

This compound is a valuable tool for researchers studying aminoglycoside antibiotics and bacterial protein synthesis. Its well-defined chemical structure and mechanism of action provide a solid foundation for further investigations into structure-activity relationships, resistance mechanisms, and the development of novel antibacterial agents. The detailed protocols and information provided in this guide are intended to support and facilitate these research endeavors.

References

-

Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1998). Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA. Journal of molecular biology, 277(2), 333–345. [Link]

-

Fourmy, D., Recht, M. I., & Puglisi, J. D. (1998). Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA. Journal of molecular biology, 277(2), 347–362. [Link]

-

Hendrix, M., Alper, P. B., Priestley, E. S., & Wong, C. H. (1998). Specificity of aminoglycoside antibiotics for the A-site of the decoding region of ribosomal RNA. Chemistry & biology, 5(7), 397–406. [Link]

-

Fourmy, D., Recht, M. I., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic. Science, 274(5291), 1367–1371. [Link]

-

Selmer, M., Dunham, C. M., Murphy, F. V., 4th, Weixlbaumer, A., Petry, S., Kelley, A. C., Weir, J. R., & Ramakrishnan, V. (2006). Structure of the 70S ribosome complexed with mRNA and tRNA. Science, 313(5795), 1935–1942. [Link]

-

Larson, T. A., Peterson, L. R., & Gerding, D. N. (1985). Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli: correlation between MICs of clinical isolates and quality control organisms. Journal of clinical microbiology, 22(5), 819–821. [Link]

-

Simonsen, K. B., Ayida, B. K., Qamar, S., Shandrick, S., Zhao, Q., & Hermann, T. (2002). Novel paromamine derivatives exploring shallow-groove recognition of ribosomal-decoding-site RNA. Chembiochem : a European journal of chemical biology, 3(12), 1223–1228. [Link]

-

PubChem. (n.d.). Paromamine. Retrieved February 21, 2026, from [Link]

-

Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved February 21, 2026, from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved February 21, 2026, from [Link]

-

Hong, S. K., Choi, S. J., Shin, S., Lee, W., Pinto, N., Shin, N., Lee, K., Hong, S. G., Kim, Y. A., Lee, H., Kim, H., Song, W., Lee, S. H., Yong, D., Lee, K., & Chong, Y. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus Strains from the National Culture Collection for Pathogens in Korea. Annals of laboratory medicine, 35(6), 635–639. [Link]

-

Hoffner, S., & Pfyffer, G. E. (2012). Wild-Type MIC Distributions for Aminoglycoside and Cyclic Polypeptide Antibiotics Used for Treatment of Mycobacterium tuberculosis Infections. Journal of clinical microbiology, 50(8), 2841–2844. [Link]

-

Marr, J. J., & Berens, R. L. (1983). Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells. Antimicrobial agents and chemotherapy, 24(4), 579–582. [Link]

-

Schluenzen, F., Tocilj, A., Mau, R., Michel, H., & Pioletti, M. (2001). Antibiotics Targeting Ribosomes: Crystallographic Studies. Current protein & peptide science, 2(2), 161–175. [Link]

-

Perkins, S. W., & Lattman, E. E. (2002). Binding of aminoglycoside antibiotics to the small ribosomal subunit: a continuum electrostatics investigation. Biophysical journal, 82(2), 629–640. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 21, 2026, from [Link]

-

Kumar, A., & Kumar, S. (2024). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. International journal of molecular sciences, 25(19), 11671. [Link]

-

Roy, A., Ghosh, S., & Roy, S. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum in chloroform-d (asterisk denotes the residual CHCl 3 signal) and (b) HSQC and (c) HMBC spectra of a head-to-head/tail-to-tail regioregular PAST with R = octyl chain (PSOct). Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). Triethylamine hydrochloride. Retrieved February 21, 2026, from [Link]

-

Frelek, J., & Górecki, M. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 127. [Link]

-

Holmes, A. E., & Anslyn, E. V. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of chemical research, 54(3), 661–674. [Link]

-

M G Science College. (n.d.). Stereochemistry. Retrieved February 21, 2026, from [Link]

-

Oakwood Chemical. (n.d.). Spermidine trihydrochloride, min 99.0% - CAS 334-50-9. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound (1). Retrieved February 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). Retrieved February 21, 2026, from [Link]

-

L. A. Nafie. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(17), 5344. [Link]

Sources

- 1. paromamine | 534-47-4 [chemicalbook.com]

- 2. Paromamine | C12H25N3O7 | CID 439560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 18685-97-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Spermidine trihydrochloride CAS#: 334-50-9 [m.chemicalbook.com]

- 5. slitech-amines.com [slitech-amines.com]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. microbeonline.com [microbeonline.com]

- 12. synapse.koreamed.org [synapse.koreamed.org]

The Molecular Siege: A Technical Guide to the Mechanism of Paromamine Trihydrochloride on Bacterial Ribosomes

This guide provides a deep dive into the molecular interactions between the aminoglycoside antibiotic, paromamine trihydrochloride, and its primary target, the bacterial ribosome. Tailored for researchers, scientists, and drug development professionals, this document elucidates the precise mechanism of action, offering both foundational knowledge and practical experimental insights.

Introduction: Paromamine, a Potent Aminoglycoside

Paromamine is a core structural component of the broader family of aminoglycoside antibiotics, which have long been a cornerstone in the fight against bacterial infections.[1][2] These potent, broad-spectrum antibiotics are particularly effective against Gram-negative bacteria.[1] Paromamine itself, often found as a part of larger aminoglycoside molecules like paromomycin and neomycin, represents the minimal active unit capable of interacting with both prokaryotic and eukaryotic ribosomes, albeit with different affinities.[3] Its trihydrochloride form enhances its solubility, making it suitable for various experimental and therapeutic applications.[4] The clinical efficacy of aminoglycosides stems from their ability to disrupt the intricate process of protein synthesis in bacteria, leading to a bactericidal effect.[5][6]

The Target: The Bacterial 70S Ribosome and the Decoding A-Site

The bacterial ribosome, a 70S complex composed of a small 30S and a large 50S subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[7][8] The 30S subunit plays a crucial role in decoding the genetic information, and its 16S ribosomal RNA (rRNA) component is the primary target for paromamine.[7][8]

Specifically, paromamine binds with high affinity to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA acceptor site, or A-site, within the decoding center.[9][10] This site is critical for ensuring the fidelity of protein synthesis by selecting the correct aminoacyl-tRNA (aa-tRNA) that matches the mRNA codon.[7][8]

The Siege: Mechanism of Action of Paromamine

The binding of paromamine to the ribosomal A-site is a multifaceted event that triggers a cascade of disruptive consequences for the bacterial cell. This molecular siege can be broken down into three key stages: binding and conformational change, induction of codon misreading, and inhibition of translocation.

Binding and Conformational Entrapment

Paromamine docks into a specific pocket within the major groove of the 16S rRNA A-site.[3][11] This binding is stabilized by a network of hydrogen bonds between the amino and hydroxyl groups of the paromamine molecule and key nucleotides of the rRNA.[9][12] Crystallographic and NMR studies have revealed that ring I of paromamine stacks over base G1491 and forms pseudo-Watson-Crick contacts with A1408.[9] Ring II, the 2-deoxystreptamine core common to aminoglycosides, interacts with U1495.[9]

Crucially, the binding of paromamine induces a significant conformational change in the A-site.[12] It forces two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the rRNA helix.[9][12] This "flipped-out" conformation is typically only adopted when a cognate (correctly matched) aa-tRNA is bound to the A-site. By locking the A-site in this state, paromamine essentially mimics the binding of a correct aa-tRNA, setting the stage for subsequent errors.

The Fog of War: Induction of Codon Misreading

The paromamine-induced conformational change in the A-site significantly lowers the decoding fidelity of the ribosome.[11] The ribosome is essentially "tricked" into accepting near-cognate aa-tRNAs, which have a single mismatch between their anticodon and the mRNA codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[6][13] This phenomenon, known as codon misreading, is a hallmark of aminoglycoside action.[6][13] Studies have shown that aminoglycosides can induce clusters of misreading events, where multiple incorrect amino acids are incorporated in sequence.[9][13]

Halting the Advance: Inhibition of Translocation

Following peptide bond formation, the ribosome must move one codon down the mRNA in a process called translocation. Paromamine and other aminoglycosides can also inhibit this crucial step.[10] The presence of the drug in the A-site can sterically hinder the movement of the tRNAs and mRNA, effectively stalling the ribosome and leading to a premature termination of protein synthesis.[10]

Sources

- 1. ribonode.ucsc.edu [ribonode.ucsc.edu]

- 2. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tch.ucsd.edu [tch.ucsd.edu]

- 5. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translation error clusters induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biosynthetic Origin and Chemical Evolution of Paromamine

Topic: Discovery and origin of Paromamine as an aminoglycoside Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to the Primordial Aminoglycoside Scaffold

Executive Summary

Paromamine (4-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine) represents the structural "gateway" to the 4,5- and 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides. Historically identified as a degradation product of paromomycin and neomycin, modern biosynthetic analysis has established it as the critical branch-point intermediate. This guide delineates the molecular origin of paromamine, detailing the enzymatic assembly line from D-glucose, the specific glycosyltransferase logic governing its formation, and the isolation protocols required for its purification.

Chemical Identity & Structural Logic

Paromamine is a pseudodisaccharide composed of a 2-deoxystreptamine (2-DOS) aminocyclitol ring glycosidically linked to a 2-amino-2-deoxy-D-glucose (glucosamine) moiety. Its structural integrity is the prerequisite for the antimicrobial activity of complex aminoglycosides like Kanamycin and Neomycin.

Table 1: Physicochemical Profile of Paromamine

| Property | Specification |

| IUPAC Name | (1R,2S,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxy-α-D-glucopyranoside |

| Molecular Formula | C₁₂H₂₅N₃O₇ |

| Molecular Weight | 323.34 g/mol |

| pKa Values | ~7.5 - 8.0 (Amino groups), conferring polycationic character at physiological pH |

| Solubility | Highly soluble in water; insoluble in organic solvents (MeOH, Acetone) |

| Stability | Stable in alkaline solution; susceptible to acidic hydrolysis at the glycosidic bond |

The Biosynthetic Origin: The "Kan" Assembly Line

The biogenesis of paromamine is a tightly regulated process involving the condensation of primary metabolites into secondary metabolite scaffolds. This process occurs primarily in Streptomyces species (S. kanamyceticus, S. fradiae, S. rimosus).

Phase I: Assembly of the 2-DOS Acceptor

The 2-deoxystreptamine (2-DOS) ring is the aglycone core. Its synthesis from D-glucose-6-phosphate involves three conserved enzymes:

-

2-Deoxy-scyllo-inosose synthase (KanA/NeoC): Cyclizes Glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). This is a NAD+-dependent reaction requiring no net redox change.

-

L-Glutamine:DOI aminotransferase (KanB/NeoB): Performs a transamination to form 2-deoxy-scyllo-inosamine (DOIA).

-

Dehydrogenase/Reductase (KanK/NeoA): Completes the oxidation and transamination sequence to yield the diamino-alcohol 2-deoxystreptamine (2-DOS) .

Phase II: The Paromamine Branch Point

Once 2-DOS is formed, it acts as the acceptor for the critical glycosylation event.

-

Glycosylation (KanF/NeoD): The glycosyltransferase KanF (in S. kanamyceticus) utilizes UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) as the donor. It transfers the GlcNAc moiety to the C-4 position of 2-DOS.

-

Mechanistic Insight: Unlike typical glycosyltransferases that use UDP-Glucose, KanF specifically selects the N-acetylated sugar, forming 2'-N-acetylparomamine .

-

-

Deacetylation (KanN/NeoL): The acetyl group serves as a "protecting group" during transfer. The deacetylase KanN (or NeoL in neomycin producers) hydrolyzes the acetamido bond, liberating the free amine to yield Paromamine .

Critical Causality: The deacetylation step is the "commitment" step. Without KanN activity, the pathway stalls at the inactive N-acetylated intermediate, preventing the formation of downstream antibiotics like Kanamycin or Neomycin.

Visualization of the Pathway

The following diagram illustrates the enzymatic flow from Glucose-6-Phosphate to Paromamine, highlighting the specific enzymes involved.

Figure 1: Enzymatic pathway for Paromamine biosynthesis in Streptomyces kanamyceticus. The red arrow indicates the critical deacetylation step.

Experimental Protocols: Isolation & Verification

Trustworthy isolation of paromamine requires exploiting its polycationic nature. The following protocol uses weak cation exchange resin, the industry standard for aminoglycoside purification.

Protocol: Isolation from Fermentation Broth

Objective: Purify paromamine from Streptomyces rimosus or engineered S. venezuelae supernatant.

Materials:

-

Amberlite CG-50 (NH₄⁺ form) resin.

-

Column (2.5 cm x 50 cm).

-

0.1 M, 0.5 M, and 1.0 M Ammonium Hydroxide (NH₄OH).

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254).

Step-by-Step Methodology:

-

Broth Preparation: Adjust the pH of the fermentation supernatant to pH 2.0 using 6N HCl to dissociate sequestered amines. Filter to remove mycelia.

-

Neutralization: Readjust filtrate to pH 7.0 with NaOH.

-

Resin Loading: Pass the neutral filtrate over the Amberlite CG-50 column. Paromamine (and other aminoglycosides) will bind tightly to the resin via ionic interaction.

-

Washing: Wash the column with 3 bed volumes of deionized water to remove neutral sugars and impurities.

-

Gradient Elution: Elute with a step gradient of NH₄OH (0.1 M → 0.5 M → 1.0 M).

-

Causality: Paromamine, being a pseudodisaccharide, elutes earlier (lower ionic strength, ~0.2-0.4 M NH₄OH) than the tri- and tetra-saccharides (Kanamycin/Neomycin) which require higher concentrations due to higher positive charge density.

-

-

Fraction Analysis: Collect fractions and analyze via TLC (Solvent: Methanol/NH₄OH 4:1). Visualize with Ninhydrin spray (turns purple upon heating).

Protocol: Enzymatic Verification (In Vitro)

To confirm the biosynthetic origin or test enzyme variants.

-

Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM 2-DOS, 2 mM UDP-GlcNAc, 5 mM MgCl₂, 1 µM purified KanF enzyme.

-

Incubation: 30°C for 2 hours.

-

Coupled Step: Add 1 µM KanN (Deacetylase) and incubate for an additional hour.

-

Detection: Analyze by LC-MS.

-

Validation: Peak shift from mass 365 (N-acetylparomamine) to mass 323 (Paromamine) confirms the functional pathway.

-

Historical & Modern Significance

Discovery Context

Paromamine was first characterized in the 1950s, initially observed as a hydrolysis product of Paromomycin (Catenulin). Its identity was later confirmed as Neomycin D . The realization that it serves as the biosynthetic precursor rather than just a degradation product revolutionized the engineering of "hybrid" aminoglycosides.

Modern Engineering (Synthetic Biology)

In modern drug development, paromamine is a target for mutasynthesis . By disrupting the kanF or kanN genes, researchers can feed non-natural aminocyclitols or sugar donors to the engineered host, forcing the machinery to incorporate novel units, thereby creating semi-synthetic aminoglycosides active against resistant bacteria.

References

-

Hessler, E. J., et al. (1970).[1] "Neomycins D, E and F: identity with paromamine, paromomycin I and paromomycin II."[1] The Journal of Antibiotics.

-

Park, J. W., et al. (2011). "Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation."[2][3] Nature Chemical Biology.[2]

-

Llewellyn, N. M., & Spencer, J. B. (2006).[4] "Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics." Natural Product Reports.

-

Kudo, F., & Eguchi, T. (2009). "Biosynthetic genes for aminoglycoside antibiotics." The Journal of Antibiotics.

-

Huang, C., et al. (2007). "The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine."[5] Organic & Biomolecular Chemistry.

Sources

- 1. Neomycins D, E and F: identity with paromamine, paromomycin I and paromomycin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neomycin - Wikipedia [en.wikipedia.org]

- 5. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Paromamine Trihydrochloride as a Core Pharmacophore in Gram-Negative Inhibition

Executive Summary

Paromamine Trihydrochloride (CAS: 18685-97-7) represents the minimal structural motif—the "warhead"—of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides. While less potent than its parent compound paromomycin, paromamine is a critical research probe for dissecting ribosomal binding kinetics and developing next-generation antibiotics via Fragment-Based Drug Discovery (FBDD). This guide details its mechanism of action, experimental utility in Gram-negative inhibition, and protocols for its application as a reference standard in resistance profiling.

Physicochemical Foundation

Paromamine consists of two rings: a 2-deoxystreptamine (Ring II) glycosidically linked to a 2-amino-2-deoxy-α-D-glucopyranose (Ring I). The trihydrochloride salt form is critical for experimental applications, transforming the naturally basic amine groups into charged ammonium species at physiological pH.

| Property | Specification |

| Chemical Formula | C₁₂H₂₅N₃O₇[1] · 3HCl |

| Molecular Weight | ~432.7 g/mol (Salt); 323.3 g/mol (Free Base) |

| Solubility | >50 mg/mL in H₂O (Salt form enables high-concentration stock prep) |

| pKa Values | Amino groups ~7.5–8.5 (Ensures polycationic state at pH 7.4) |

| Role | Core Pharmacophore (Rings I & II of Paromomycin/Neomycin) |

Expert Insight: The trihydrochloride form is hygroscopic. When preparing stock solutions for MIC assays, precise weighing must be performed rapidly, or the substance should be desiccated beforehand to prevent concentration errors that skew potency data.

Mechanism of Action: The Minimal Pharmacophore

Paromamine exerts its bacteriostatic effect by binding to the decoding aminoacyl-tRNA site (A-site) of the 16S rRNA within the 30S ribosomal subunit. Unlike paromomycin, which utilizes Rings III and IV for additional anchoring, paromamine relies exclusively on the interactions of Rings I and II.

Molecular Interactions[2][3]

-

Ring I (Glucosamine): Forms pseudo-base pairs with Adenine 1408 (A1408) and stacks against Guanine 1491 (G1491).

-

Ring II (2-DOS): Acts as a rigid scaffold, directing Ring I into the major groove.

-

Consequence: This binding locks the Adenine 1492 and 1493 residues in a "flipped-out" conformation, mimicking the state induced by correct codon-anticodon pairing. This lowers the energy barrier for incorrect tRNAs to be accepted, leading to mistranslation and the production of non-functional proteins.

Visualization: Ribosomal Binding Logic

The following diagram illustrates the binding hierarchy and the specific role of Paromamine compared to full-length aminoglycosides.

Figure 1: Mechanistic comparison showing Paromamine as the core binding unit triggering the conformational switch in the 16S rRNA.

Antibacterial Potency & Spectrum

Paromamine is significantly less potent than paromomycin. In Gram-negative bacteria like E. coli, the lack of Rings III and IV results in a lower binding affinity and higher susceptibility to efflux pumps.

Comparative MIC Data (Gram-Negative Model: E. coli)

| Compound | Structure | MIC (µg/mL) | Interpretation |

| Paromomycin | Rings I, II, III, IV | 2 – 8 | Highly Active (Clinical Grade) |

| Neomycin B | Rings I, II, III, IV | 1 – 4 | Highly Active |

| Paromamine | Rings I, II | 100 – >250 | Weak/Inactive (Research Probe) |

Why use Paromamine? Despite high MICs, Paromamine is essential for Fragment-Based Drug Discovery . If a chemical modification to Paromamine (e.g., adding a novel lipid tail or synthetic ring) restores the MIC to <10 µg/mL, it confirms the new moiety's efficacy in enhancing binding or permeation, independent of the traditional Ring III/IV pathway.

Experimental Protocol: Determination of Intrinsic Activity

Objective: To determine the baseline inhibitory concentration of this compound against E. coli (ATCC 25922) to validate its quality as a starting scaffold.

Reagents

-

This compound (Solid, stored at -20°C).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): pH 7.3 ± 0.1.

-

Control Antibiotic: Paromomycin Sulfate (for validation).

-

Resazurin Dye (Optional): For colorimetric readout.

Workflow

-

Stock Preparation (Self-Validating Step):

-

Calculate the free base equivalent. If the formula weight is 432.7 (TriHCl) and free base is 323.3, the correction factor is ~0.75.

-

Dissolve Paromamine TriHCl in sterile deionized water to a concentration of 10,240 µg/mL (high concentration required due to low potency).

-

Check: Solution must be clear and colorless. Vortex for 30s.

-

-

Dilution Series:

-

In a 96-well plate, dispense 100 µL CAMHB into columns 1–12.

-

Add 100 µL of Paromamine stock to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Resulting Range: 5120 µg/mL down to 10 µg/mL.

-

-

Inoculum Prep:

-

Adjust E. coli culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute 1:100 in CAMHB.

-

-

Assay:

-

Add 100 µL of diluted inoculum to all wells (Final volume 200 µL).

-

Controls: Column 11 (Growth Control: Media + Bacteria), Column 12 (Sterility Control: Media only).

-

-

Incubation & Readout:

-

Incubate at 37°C for 16–20 hours.

-

Endpoint: The MIC is the lowest concentration with no visible turbidity.

-

Expected Result: Paromamine MIC should be >128 µg/mL. Paromomycin control should be 2–8 µg/mL.

-

Resistance Profiling & Derivatization Logic

Gram-negative bacteria employ Aminoglycoside Modifying Enzymes (AMEs) to inactivate these drugs. Paromamine is a substrate for specific AMEs, making it a useful tool to phenotype resistant strains.

Resistance Pathway Visualization

This diagram details how AMEs attack the Paromamine core and how synthetic chemistry attempts to bypass this.

Figure 2: Susceptibility of the Paromamine scaffold to modifying enzymes and the logic for synthetic optimization.

References

-

Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.

-

Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial 30S ribosomal subunit. Structure, 9(8), 647-658.

-

Hermann, T. (2007). Aminoglycoside antibiotics: Old drugs and new therapeutic approaches. Cellular and Molecular Life Sciences, 64(14), 1841-1852.

-

PubChem. Paromamine (Compound Summary). National Library of Medicine.

-

Kotra, L. P., et al. (2000). Aminoglycoside antibiotics: Structure-activity relationships. Antimicrobial Agents and Chemotherapy, 44(12), 3249-3256.

Sources

A Deep Dive into the Paromamine Trihydrochloride Binding Site on the 30S Ribosomal Subunit: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the binding site of paromamine trihydrochloride on the 30S ribosomal subunit. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural biology, biochemistry, and functional data to illuminate the molecular interactions that underpin the antibiotic activity of this important aminoglycoside. We will delve into the precise location of the binding pocket, the conformational changes induced upon binding, and the experimental methodologies crucial for characterizing these interactions.

Introduction: The 30S Ribosomal Subunit as a Prime Antibiotic Target

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a major target for clinically relevant antibiotics.[1] It is composed of two subunits, the large 50S and the small 30S subunit. The 30S subunit plays a critical role in the initiation and decoding of messenger RNA (mRNA).[2][3] Its fidelity in selecting the correct aminoacyl-tRNA (aa-tRNA) corresponding to the mRNA codon is paramount for the synthesis of functional proteins. Interference with this process can be lethal to the bacterium, making the 30S subunit an attractive target for antimicrobial agents.

Paromamine is the core chemical scaffold of the paromomycin and neomycin families of aminoglycoside antibiotics.[4] These antibiotics are known for their bactericidal effects, which stem from their ability to bind to the ribosome and induce misreading of the genetic code.[4][5] Understanding the precise binding interactions of paromamine is therefore crucial for the development of novel aminoglycosides that can overcome existing resistance mechanisms and exhibit improved selectivity.

The Paromamine Binding Pocket: A Detailed Structural Overview

The primary binding site for paromamine is located in the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit.[6][7] This pocket is a highly conserved region within helix 44 (h44) of the 16S ribosomal RNA (rRNA), a key player in the decoding process.[2][8]

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided high-resolution views of paromamine nestled within the major groove of the A-site RNA.[6][9][10] The binding pocket is predominantly formed by rRNA nucleotides, highlighting the importance of RNA as a drug target.

Key Molecular Interactions:

The stability of the paromamine-ribosome complex is achieved through a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the phosphate backbone and bases of the 16S rRNA.[9] The critical interactions involve a set of highly conserved nucleotides within h44 (using E. coli numbering):

-

A1408: This nucleotide is specific to prokaryotic ribosomes and is a key determinant of the selective toxicity of aminoglycosides.[7]

-

A1492 and A1493: These two adenine residues are central to the decoding process. In the absence of a cognate tRNA or an aminoglycoside, they are stacked within h44.[8]

-

G1491: This guanine residue also contributes to the binding pocket.[10]

The following table summarizes the key interacting residues and the nature of their interaction with paromamine.

| Interacting Residue (16S rRNA) | Type of Interaction with Paromamine |

| A1408 | Hydrogen bonding |

| G1491 | Stacking interactions |

| A1492 | Hydrogen bonding |

| A1493 | Hydrogen bonding |

| Phosphate backbone of h44 | Electrostatic interactions and hydrogen bonding |

The Mechanism of Action: Inducing Conformational Changes and Miscoding

The binding of paromamine to the A-site is not a passive event. It induces a significant and functionally critical conformational change in the 16S rRNA.[6] This structural rearrangement is the cornerstone of its antibiotic activity.

The "Flipping Out" of A1492 and A1493:

Upon paromamine binding, the two highly conserved adenine residues, A1492 and A1493, are displaced from their stacked conformation within h44 and "flip out".[8] This flipped-out state is typically only observed when a cognate aa-tRNA is bound to the A-site, signifying a correct codon-anticodon pairing.[8] By locking the A-site in this "on" state, paromamine essentially tricks the ribosome into accepting near-cognate and non-cognate aa-tRNAs, leading to a high rate of translational errors.[11] This results in the synthesis of non-functional or toxic proteins, ultimately leading to bacterial cell death.

The following diagram illustrates the mechanism of paromamine-induced miscoding.

Sources

- 1. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMDB-3494: Structure of the 30S Pre-Initiation Complex 1 (30S IC-1) Stalled ... - Yorodumi [pdbj.org]

- 4. dc.etsu.edu [dc.etsu.edu]

- 5. weizmann.ac.il [weizmann.ac.il]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Paromamine Trihydrochloride: A Versatile Precursor for the Development of Novel Antibiotics

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 21, 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of innovative strategies for the discovery and development of new antimicrobial agents. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in the treatment of severe bacterial infections. However, their clinical utility has been hampered by the emergence of resistance and concerns regarding nephrotoxicity and ototoxicity. Paromamine, a core structural component of many aminoglycosides, presents a promising and versatile scaffold for the synthesis of novel derivatives with the potential to overcome these limitations. This technical guide provides an in-depth exploration of the use of paromamine trihydrochloride as a precursor for the generation of next-generation antibiotics. We will delve into the rationale behind experimental design, provide detailed protocols for chemical and biosynthetic modifications, and discuss the critical aspects of biological evaluation and structure-activity relationship (SAR) studies.

Introduction: The Imperative for Novel Aminoglycosides and the Potential of Paromamine

Aminoglycoside antibiotics exert their bactericidal effects by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to protein mistranslation and ultimately cell death[1][2]. Paromamine, a pseudodisaccharide consisting of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a glucosamine ring, represents the conserved core of many clinically important 4,5-disubstituted aminoglycosides, including neomycin and paromomycin[3][4]. Its trihydrochloride salt form enhances its aqueous solubility, making it a convenient starting material for synthetic modifications[1].

The primary mechanisms of bacterial resistance to aminoglycosides involve enzymatic modification of the antibiotic, alterations in the ribosomal target site, and reduced drug uptake. The strategic modification of the paromamine scaffold offers a compelling approach to circumvent these resistance mechanisms. By altering the functional groups at specific positions, it is possible to create derivatives that are no longer recognized by resistance-conferring enzymes and that may exhibit enhanced binding to the ribosomal target or improved penetration into the bacterial cell.

This guide will focus on two primary avenues for the derivatization of paromamine: rational chemical synthesis and innovative combinatorial biosynthesis. We will provide the foundational knowledge and practical methodologies required to embark on the design, synthesis, and evaluation of novel paromamine-based antibiotics.

The Paromamine Scaffold: A Structural Overview for Rational Design

A thorough understanding of the paromamine structure is fundamental to the rational design of novel derivatives. Paromamine possesses several key functional groups that are amenable to chemical modification, with the 6'-hydroxyl group being a primary target for derivatization due to its critical role in RNA target recognition[1].

Caption: Key functional groups on the paromamine scaffold available for modification.

The strategic placement of various functionalities at the 6'-position can lead to derivatives with altered binding affinities for the ribosomal A-site and potentially novel interactions that can overcome resistance.

Methodologies for the Synthesis of Novel Paromamine Derivatives

Chemical Synthesis: A Step-by-Step Approach to 6'-Modified Analogs

The chemical modification of paromamine provides a direct and versatile route to a wide array of novel derivatives. The following protocol outlines a general strategy for the synthesis of 6'-modified paromamine analogs, based on the work of Hermann and colleagues[1].

Experimental Protocol: Synthesis of a 6'-Carboxylic Acid Derivative of Paromamine

This multi-step synthesis involves protection of reactive functional groups, selective modification of the 6'-hydroxyl group, and subsequent deprotection to yield the final product.

Step 1: Preparation of Triazido-Paromamine

-

Dissolve this compound in a 9:1 mixture of methanol and water.

-

Add copper (II) sulfate pentahydrate and triethylamine.

-

Slowly add a solution of triflic azide in dichloromethane.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Purify the resulting triazido-paromamine by column chromatography.

Step 2: Selective Protection of the 6'-Hydroxyl Group

-

Dissolve the triazido-paromamine in anhydrous dimethylformamide (DMF).

-

Add 4-dimethylaminopyridine (DMAP) and triisopropylsilyl chloride (TIPSCl).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Purify the 6'-O-TIPS-protected intermediate.

Step 3: Benzylation of Remaining Hydroxyl Groups

-

Dissolve the protected intermediate in anhydrous DMF.

-

Cool the solution to 0°C and add sodium hydride.

-

Slowly add benzyl bromide and allow the reaction to warm to room temperature.

-

Purify the fully benzylated product.

Step 4: Deprotection of the 6'-Silyl Group and Oxidation

-

Dissolve the benzylated compound in tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF) to remove the TIPS group.

-

Purify the resulting alcohol.

-

Dissolve the alcohol in a suitable solvent and add Dess-Martin periodinane to oxidize the 6'-hydroxyl to an aldehyde.

-

Purify the 6'-aldehyde.

Step 5: Oxidation to Carboxylic Acid and Final Deprotection

-

Oxidize the 6'-aldehyde to a carboxylic acid using sodium chlorite and sodium dihydrogen phosphate.

-

Deprotect the benzyl groups and reduce the azides simultaneously via hydrogenation with a palladium catalyst (e.g., Pd(OH)2 on carbon).

-

Purify the final 6'-carboxylic acid paromamine derivative by ion-exchange chromatography.

Caption: Workflow for the chemical synthesis of a 6'-modified paromamine derivative.

Combinatorial Biosynthesis: Harnessing Nature's Machinery

Combinatorial biosynthesis offers an alternative and powerful approach to generate novel aminoglycosides by manipulating the biosynthetic pathways of antibiotic-producing organisms[5][6]. This strategy involves the heterologous expression of genes encoding specific modifying enzymes in a host organism that produces a precursor molecule like paromamine.

Key Enzymes in Paromamine Derivatization:

-

Glycosyltransferases: These enzymes can be used to attach different sugar moieties to the paromamine core, altering the overall structure and potentially the antibiotic's interaction with the ribosome.

-

Dehydrogenases and Aminotransferases: These enzymes can be used to modify existing functional groups, for example, by converting a hydroxyl group to an amino group.

-

Methyltransferases and Acetyltransferases: These enzymes can add methyl or acetyl groups to specific positions on the paromamine scaffold, which can block the binding of resistance enzymes.

Experimental Workflow: Heterologous Expression for Paromamine Derivatization

-

Identify and Clone the Gene of Interest: Isolate the gene encoding the desired modifying enzyme from a donor organism.

-

Construct an Expression Vector: Ligate the gene into a suitable expression vector under the control of a strong, inducible promoter.

-

Transform a Host Strain: Introduce the expression vector into a host organism capable of producing paromamine, such as an engineered strain of Streptomyces or E. coli[3].

-

Fermentation and Induction: Culture the engineered host under conditions that favor paromamine production and induce the expression of the modifying enzyme.

-

Extraction and Purification: Isolate the novel paromamine derivative from the fermentation broth using chromatographic techniques.

Caption: General workflow for combinatorial biosynthesis of paromamine derivatives.

Biological Evaluation of Novel Paromamine Derivatives

The successful synthesis of novel paromamine analogs is the first step. A rigorous biological evaluation is crucial to determine their potential as new antibiotics.

Determination of Antibacterial Activity: The Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Prepare Inoculum: Culture the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a two-fold serial dilution of the novel paromamine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Table 1: Hypothetical MIC Data for Novel Paromamine Derivatives (µg/mL)

| Compound | S. aureus (MRSA) | P. aeruginosa (MDR) | E. coli |

| Paromamine | 64 | >128 | 32 |

| Derivative A (6'-NH2) | 8 | 16 | 4 |

| Derivative B (6'-COOH) | 16 | 32 | 8 |

| Derivative C (6'-Acetyl) | 4 | 8 | 2 |

Note: This data is for illustrative purposes only.

Assessing the Mechanism of Action: In Vitro Transcription/Translation Assay

This cell-free assay determines the ability of a compound to inhibit bacterial protein synthesis, providing evidence that the novel derivative retains the characteristic mechanism of action of aminoglycosides.

Experimental Protocol: Coupled In Vitro Transcription/Translation Assay

-

Prepare Reaction Mixture: Combine an E. coli S30 cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

-

Add Test Compound: Add varying concentrations of the novel paromamine derivative to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

-

Measure Reporter Activity: Quantify the amount of reporter protein produced (e.g., by measuring luminescence for luciferase).

-

Determine IC50: Calculate the concentration of the compound that inhibits protein synthesis by 50% (IC50).

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the biological evaluation of a library of paromamine derivatives allows for the elucidation of structure-activity relationships. For example, the modification of the 6'-hydroxyl group to an amino group often leads to increased antibacterial activity, particularly against resistant strains[7]. This is likely due to the formation of additional hydrogen bonds with the ribosomal RNA and the disruption of the binding site for aminoglycoside-modifying enzymes.

Future research in this area should focus on:

-

Exploring a wider range of modifications: Investigating the effects of different functional groups at various positions on the paromamine scaffold.

-

Computational modeling: Utilizing molecular docking and dynamics simulations to predict the binding of novel derivatives to the ribosomal A-site and to guide the design of more potent compounds.

-

In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models of infection and assessing their potential for nephrotoxicity and ototoxicity.

Conclusion

This compound serves as an exceptional starting point for the development of novel antibiotics with the potential to address the growing threat of antimicrobial resistance. Through a combination of rational chemical synthesis and innovative combinatorial biosynthesis, a diverse range of derivatives can be generated. Rigorous biological evaluation and a deep understanding of structure-activity relationships are paramount to identifying lead compounds with improved efficacy, a broader spectrum of activity, and a more favorable safety profile. This guide provides the essential framework and methodologies for researchers to contribute to this critical area of drug discovery.

References

-

Biosynthesis of paromamine derivatives in engineered Escherichia coli by heterologous expression. PubMed, (2010). [Link]

-

Novel paromamine derivatives exploring shallow-groove recognition of ribosomal-decoding-site RNA. PubMed, (2002). [Link]

- CN106317132A - Aminoglycoside antibiotics separation and purification method.

-

Characterization and Molecular Mechanism of Aminoglycoside-6-Adenyl Transferase Associated with Aminoglycoside Resistance from Elizabethkingia meningoseptica. PMC, (2023). [Link]

-

Enzymatic Glyco-Modification of Synthetic Membrane Systems. PMC. [Link]

-

Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. PMC. [Link]

-

Proposed Biosynthetic Pathway from Paromamine to the Gentamicin C Complex. ResearchGate. [Link]

-

Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. SpringerLink. [Link]

-

Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. PNAS. [Link]

-

Gene–Gene Interactions Reduce Aminoglycoside Susceptibility of Pseudomonas aeruginosa through Efflux Pump-Dependent and -Independent Mechanisms. MDPI. [Link]

-

Combinatorial Biosynthesis – Potential and Problems. PMC. [Link]

-

Anti-methicillin resistant Staphylococcus aureus (MRSA) activity of an acetone extract from the leaves of Canarium odontophyllum. The Journal of Phytopharmacology. [Link]

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

-

Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

-

A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces. SpringerLink. [Link]

-

The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. ResearchGate. [Link]

-

Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. SpringerLink. [Link]

-

New Amphiphilic Neamine Derivatives Active against Resistant Pseudomonas aeruginosa and Their Interactions with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy. [Link]

-

Inhibition of the MRSA Biofilm Formation and Skin Antineoplastic Activity of Ethyl Acetate Roots and Aerial Parts Extracts from Geum urbanum L. PMC. [Link]

-

Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections. PMC. [Link]

-

Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. ResearchGate. [Link]

-

MRM data on MS analysis of aminoglycosides. ResearchGate. [Link]

-

A Systematic Computational Analysis of Biosynthetic Gene Cluster Evolution: Lessons for Engineering Biosynthesis. PLOS Computational Biology. [Link]

-

Identification of a novel non-carbohydrate molecule that binds to the ribosomal A-site RNA. York University. [Link]

-

MICs of tested antibiotic agents against Pseudomonas aeruginosa. ResearchGate. [Link]

-

Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. MDPI. [Link]

-

Utilizing Glycosyltransferases for Bioconjugation. Grantome. [Link]

-

Genome Mining Reveals a Sactipeptide Biosynthetic Cluster in Staphylococcus pseudintermedius. MDPI. [Link]

-

Bioanalysis of aminoglycosides using high-performance liquid chromatography. Semantic Scholar. [Link]

Sources

- 1. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Molecular Mechanism of Aminoglycoside-6-Adenyl Transferase Associated with Aminoglycoside Resistance from Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of paromamine derivatives in engineered Escherichia coli by heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 5. mdpi.com [mdpi.com]

- 6. shimadzu.com [shimadzu.com]

- 7. journals.asm.org [journals.asm.org]

Biological Activity of Paromamine: A Technical Guide to the Aminoglycoside Core

The following technical guide is structured to serve as a definitive reference for researchers investigating aminoglycoside pharmacophores. It prioritizes mechanistic depth and experimental rigor over generic descriptions.

Executive Summary

Paromamine (4-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine) represents the minimal pharmacophore of the neomycin-class aminoglycosides. Structurally, it consists of Ring I (glucosamine) and Ring II (2-deoxystreptamine) of the parent compound, paromomycin.

Unlike its tetra-cyclic parents (neomycin, paromomycin), Paromamine exhibits negligible intrinsic antibacterial activity (MIC > 128 µg/mL) against wild-type strains. Its value in drug development lies not in its potency, but in its role as a privileged scaffold . It serves as a blank slate for semi-synthetic modifications—specifically 4'-alkylation and amphiphilic functionalization—designed to overcome aminoglycoside-modifying enzymes (AMEs) and membrane permeability barriers.

This guide details the biological inactivity of the core molecule, the structural reasons for this deficit, and the protocols required to utilize it as a control or scaffold in next-generation antibiotic synthesis.

Chemical & Pharmacological Basis

To understand Paromamine's activity (or lack thereof), one must analyze its interaction with the bacterial ribosome relative to "full" aminoglycosides.

Structure-Activity Relationship (SAR)

The antibacterial potency of aminoglycosides correlates directly with the number of specific hydrogen bonds formed within the 16S rRNA A-site.

-

Paromomycin (Active): Contains Rings I, II, III, and IV. Rings III and IV provide critical anchoring contacts that stabilize the "flipped-out" conformation of adenines A1492 and A1493, which is necessary for mistranslation.

-

Paromamine (Weak/Inactive): Consists only of Rings I and II. While Ring I (the "warhead") is essential for specific recognition, the lack of Rings III and IV results in a high dissociation constant (

in the -

The 6'-Hydroxyl Factor: Paromamine differs from Neamine only at the 6'-position (OH vs. NH

). The 6'-amino group in Neamine provides an additional electrostatic contact with the phosphate backbone of A1493, making Neamine slightly more active than Paromamine.

Mechanism of Action: The Ribosomal A-Site

Paromamine binds to the decoding aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit. However, its binding is transient and often insufficient to lock the ribosomal bases into the error-prone conformation without the stabilizing energy of the additional rings.

Figure 1: Mechanistic pathway of Paromamine binding. Note the dominant pathway to dissociation due to high

Antimicrobial Spectrum & Quantitative Data[1][2]

Paromamine is frequently used as a negative control in structure-activity studies. The data below synthesizes findings from amphiphilic derivative studies where Paromamine serves as the baseline.

Comparative MIC Profile

The following table illustrates the dramatic loss of activity when Rings III/IV are removed, and how activity can be restored via synthetic modification (e.g., dialkyl derivatives).

| Compound | Strain | MIC (µg/mL) | Classification |

| Paromamine (Core) | S. aureus (ATCC 25923) | > 128 | Inactive |

| Paromamine (Core) | E. coli (ATCC 25922) | > 128 | Inactive |

| Paromamine (Core) | P. aeruginosa (ATCC 27853) | > 256 | Inactive |

| Paromomycin (Parent) | S. aureus (ATCC 25923) | 1.0 - 2.0 | Active |

| Paromomycin (Parent) | E. coli (ATCC 25922) | 2.0 - 4.0 | Active |

| 3',6-di-2-Naphthyl-Paromamine | S. aureus (MRSA) | 4.0 - 8.0 | Restored Activity |

Data Source: Synthesized from comparative studies on amphiphilic aminoglycosides [1].

Key Insight: Researchers should not expect Paromamine to inhibit growth in standard screening concentrations (0.5 - 64 µg/mL). If inhibition is observed, verify purity to ensure no contamination with parent Paromomycin.

Experimental Methodologies

For researchers characterizing Paromamine derivatives, the following protocols ensure robust, self-validating data.

Protocol: High-Range MIC Determination (CLSI Modified)

Since Paromamine has high MICs, standard microdilution panels (up to 64 µg/mL) are insufficient.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Paromamine sulfate salt (purity >95%).

-

Resazurin dye (optional, for visual endpoint).

Workflow:

-

Stock Preparation: Dissolve Paromamine to 5120 µg/mL in sterile water. (Note: High solubility allows this).

-

Plate Setup: Use a 96-well round-bottom plate. Dispense 100 µL CAMHB in columns 1-12.

-

Dilution: Add 100 µL of stock to column 1. Serial dilute (1:2) across to column 10.[1][2]

-

Range: 2560 µg/mL down to 5 µg/mL.

-

Controls: Column 11 (Growth Control), Column 12 (Sterility Control).

-

-

Inoculation: Dilute overnight bacterial culture to

CFU/mL. Add 10 µL to wells 1-11. -

Incubation: 37°C for 16-20 hours.

-

Validation: Paromamine wells should show turbidity (growth) up to at least 128 or 256 µg/mL. If clearance is seen at <64 µg/mL, suspect contamination with Neomycin/Paromomycin.

Protocol: In Vitro Translation Inhibition (Cell-Free)

To prove the mechanism (ribosomal binding) despite poor whole-cell activity (due to uptake issues), use a cell-free translation system.

Rationale: Paromamine may bind the ribosome but fail to penetrate the bacterial membrane effectively. This assay isolates the target interaction.

-

System: E. coli S30 Extract system for Circular DNA.

-

Reporter: Plasmid encoding Luciferase or GFP.

-

Setup:

-

Reaction A: Master mix + DNA + Water (Control).

-

Reaction B: Master mix + DNA + Paromamine (titrate 0.1 µM to 100 µM).

-

Reaction C: Master mix + DNA + Paromomycin (Positive Control).

-

-

Readout: Measure luminescence/fluorescence over 60 minutes.

-

Result Interpretation: Calculate IC50.

-

Expected Paromomycin IC50: ~0.1 - 0.5 µM.

-

Expected Paromamine IC50: ~10 - 50 µM.

-

Paromamine as a Scaffold for Drug Design

The current utility of Paromamine is in the synthesis of Amphiphilic Aminoglycosides (AAGs) . By attaching hydrophobic chains to the available hydroxyls or amines, researchers can:

-

Bypass Uptake Pathways: Lipid chains allow direct membrane permeation, bypassing the energy-dependent uptake required for standard aminoglycosides.

-

Revive Activity: The lipid moiety provides a secondary mechanism of action (membrane disruption) synergistic with ribosomal binding.

Figure 2: Synthetic workflow for converting the inactive Paromamine core into an active antibacterial agent.

References

-

Baussanne, I., et al. (2013). "Tuning the Antibacterial Activity of Amphiphilic Neamine Derivatives and Comparison to Paromamine Homologues." Journal of Medicinal Chemistry. Available at: [Link]

-

Fourmy, D., et al. (1998). "Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA."[3] Journal of Molecular Biology. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[4][5] Available at: [Link]

-

Vicens, Q. & Westhof, E. (2001). "Crystal Structure of Paromomycin Docked into the E. coli 30S Ribosomal Subunit." Structure. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tuning the antibacterial activity of amphiphilic neamine derivatives and comparison to paromamine homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA [pubmed.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. atcc.org [atcc.org]

Methodological & Application

Precision Analysis of Ribosomal RNA Interactions using Paromamine Trihydrochloride

Executive Summary

Paromamine trihydrochloride (Paromamine[1]·3HCl) is the minimal pharmacophore of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside class. Structurally comprising rings I and II of paromomycin and neomycin, it serves as a critical tool for dissecting the fundamental thermodynamics of RNA recognition. Unlike its parent compounds, Paromamine allows researchers to isolate the specific contributions of the pseudo-disaccharide core to the decoding site interaction, devoid of the stabilizing effects of rings III and IV. This application note details the mechanistic basis and experimental protocols for using Paromamine·3HCl to probe 16S rRNA A-site dynamics, specifically for Fragment-Based Drug Discovery (FBDD) and antibiotic resistance profiling.

Part 1: Scientific Background & Mechanism[2][3][4][5]

Structural Significance

Paromamine consists of a 2-deoxystreptamine (Ring II) glycosidically linked to a 2-amino-2-deoxy-

-

Ring I (The Warhead): Forms critical hydrogen bonds with the Hoogsteen face of G1491 and the phosphate backbone of A1492/A1493 in the 16S rRNA.

-

Ring II (The Anchor): Provides electrostatic stabilization via its amino groups.

-

The "Minimal Motif" Advantage: By lacking rings III and IV, Paromamine binds with lower affinity (

in high

Mechanism of Action: The "Flipping" Event

The binding of Paromamine triggers a local conformational change in the bacterial 30S ribosomal subunit.

-

Recognition: Paromamine docks into the major groove of Helix 44 (h44).[2]

-

Destacking: The drug forces the universally conserved adenines A1492 and A1493 to "flip out" of the internal loop.

-

Mimicry: These flipped bases interact with the minor groove of the codon-anticodon helix, mimicking the conformation induced by a correct cognate tRNA.

-

Misreading: This lowers the energy barrier for accepting near-cognate tRNAs, leading to the incorporation of incorrect amino acids and the production of non-functional proteins.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of Paromamine-induced translational misreading. The drug forces a structural transition in the 16S rRNA decoding center.[3]

Part 2: Experimental Protocols

Reagent Preparation: this compound

The trihydrochloride salt form is used to ensure high solubility and stability.

-

Storage: Store powder at +4°C (desiccated).

-

Solubility: Soluble in water >50 mg/mL.

-

Stock Solution (100 mM):

-

Weigh 32.3 mg of Paromamine·3HCl (MW: ~323.34 g/mol for free base; adjust for HCl salt MW ~432.7 g/mol ). Note: Check specific batch MW.

-

Dissolve in 1.0 mL of Nuclease-Free Water.

-

Critical Step: Adjust pH to 6.5–7.0 using minimal 1M NaOH if the assay buffer is sensitive to acidification, though for small volumes in buffered assays, this is often unnecessary.

-

Filter sterilize (0.22 µm) and aliquot. Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying Paromamine interactions because it directly measures the heat of binding (

Objective: Determine

Materials:

-

Ligand: Paromamine·3HCl (1.5 – 3.0 mM in ITC Buffer).

-

Macromolecule: A-site RNA model (e.g., 5'-GGCGUCACACCUUCGGGUGAAGUCGCC-3') (50 – 150 µM in ITC Buffer).

-

ITC Buffer: 20 mM Cacodylate (pH 6.5), 100 mM NaCl, 1 mM MgCl

. Note: Cacodylate has low ionization enthalpy, minimizing buffer mismatch effects.

Workflow:

-

Dialysis/Buffer Matching:

-

Dissolve RNA in ITC buffer.[4] Anneal by heating to 90°C for 2 min and snap-cooling on ice to ensure hairpin formation.

-

Dissolve Paromamine directly in the final dialysate of the RNA to ensure perfect buffer matching. This is critical to avoid "heat of dilution" artifacts.

-

-

Instrument Setup (e.g., MicroCal PEAQ-ITC):

-

Temperature: 25°C.

-

Reference Power: 10 µcal/s.

-

Stirring Speed: 750 rpm.

-

-

Titration Scheme:

-

Initial Injection: 0.4 µL (discard data point).

-

Subsequent Injections: 19 injections of 2.0 µL each.

-

Spacing: 150–180 seconds between injections to allow return to baseline.

-

-

Controls:

-

Titrate Paromamine into Buffer (Heat of Dilution). Subtract this from the RNA titration data.

-

Data Analysis: Fit data to a One-Set of Sites model (unless cooperativity is suspected).

-

Expected

: 10 – 100 µM (weaker than Paromomycin's ~0.2 µM). -

Expected

: Exothermic (negative), driven by hydrogen bonding. -

Expected

: Often unfavorable (positive) or slightly favorable, reflecting the entropic cost of ordering the flexible RNA loop.

ITC Workflow Diagram

Figure 2: Step-by-step workflow for Isothermal Titration Calorimetry (ITC) analysis of Paromamine-RNA interactions.

Part 3: Data Interpretation & Troubleshooting

Comparative Binding Metrics

The following table illustrates the expected thermodynamic differences between the fragment (Paromamine) and the parent antibiotic (Paromomycin).

| Compound | Target | Binding Driver | ||

| Paromamine | 16S A-site | 10 – 50 µM | -5 to -10 | Enthalpy (H-bonds) |

| Paromomycin | 16S A-site | 0.2 – 1.0 µM | -15 to -20 | Enthalpy + Electrostatics |

| Paromamine | 16S A1408G (Resistant) | > 1000 µM | ~0 | Loss of Ring I Contact |

Note: Values vary based on buffer ionic strength and exact RNA construct.

Troubleshooting Common Issues

-

Low Signal (Low Heat): Paromamine binding is weaker than Paromomycin. Increase RNA concentration to at least 50 µM (c-value optimization). Ensure the syringe concentration is 15-20x the cell concentration.

-

Precipitation: While Paromamine is soluble, the RNA-drug complex may aggregate at high concentrations. If the baseline drifts significantly, check for turbidity in the cell after the run.

-

pH Drift: The trihydrochloride salt is acidic. Ensure the buffer capacity (e.g., 20-50 mM Cacodylate or HEPES) is sufficient to maintain pH 6.5–7.0 upon ligand addition.

References

-

Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic.[5][2][6][7][8][9][10] Science, 274(5291), 1367-1371.

-

Vicens, Q., & Westhof, E. (2001). Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site.[2] Structure, 9(8), 647-658.

-

Kaul, M., Barbieri, C. M., & Pilch, D. S. (2005). Defining the basis for the specificity of aminoglycoside-rRNA recognition: a comparative study of drug binding to the A sites of Escherichia coli and human 16S rRNAs. Journal of Molecular Biology, 346(1), 119-134.

-

Griffey, R. H., et al. (1999). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences, 96(18), 10129-10133.

-